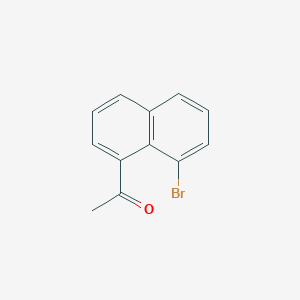
1-(8-Bromonaphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Bromonaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9BrO It is a derivative of naphthalene, where a bromine atom is substituted at the 8th position and an ethanone group is attached to the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(8-Bromonaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by Friedel-Crafts acylation. The process typically involves:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Friedel-Crafts Acylation: The brominated naphthalene is then reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of bromination and Friedel-Crafts acylation are scalable for industrial synthesis. The reaction conditions can be optimized for large-scale production by controlling temperature, reaction time, and the concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions: 1-(8-Bromonaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-(8-aminonaphthalen-1-yl)ethanone.
Reduction: 1-(8-Bromonaphthalen-1-yl)ethanol.
Oxidation: 1-(8-Bromonaphthalen-1-yl)acetic acid.
Aplicaciones Científicas De Investigación
1-(8-Bromonaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(8-Bromonaphthalen-1-yl)ethanone depends on its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
- 1-(4-Bromonaphthalen-1-yl)ethanone
- 1-(1-Bromonaphthalen-2-yl)ethanone
Comparison: 1-(8-Bromonaphthalen-1-yl)ethanone is unique due to the position of the bromine atom, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions, making it a valuable compound for specific synthetic applications.
Propiedades
Fórmula molecular |
C12H9BrO |
|---|---|
Peso molecular |
249.10 g/mol |
Nombre IUPAC |
1-(8-bromonaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9BrO/c1-8(14)10-6-2-4-9-5-3-7-11(13)12(9)10/h2-7H,1H3 |
Clave InChI |
OQHOTJUAJUVYRL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC2=C1C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


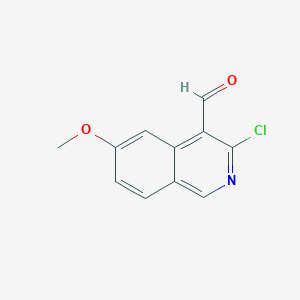
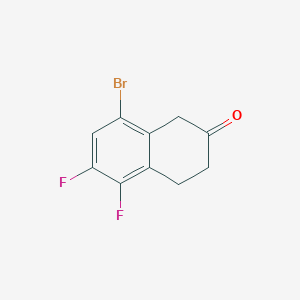




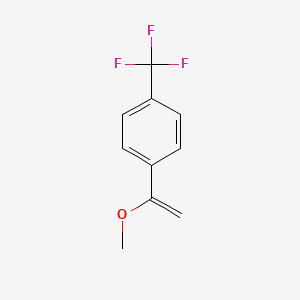
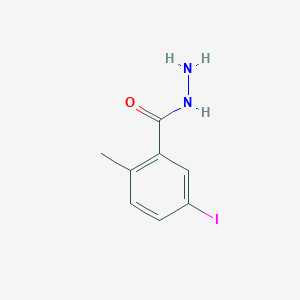
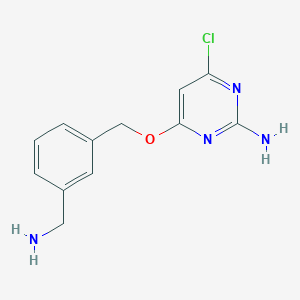

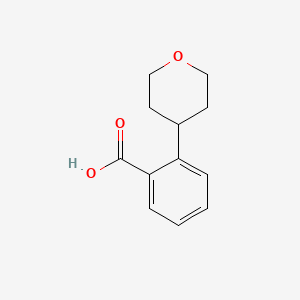


![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
